molecular formula C16H21NO3 B3366856 tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate CAS No. 148701-78-4

tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate

Cat. No.: B3366856
CAS No.: 148701-78-4
M. Wt: 275.34 g/mol
InChI Key: GUERJXXMFLJFMZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate (CAS 148701-78-4) is a high-value piperidine-based building block critical in modern pharmaceutical discovery and development. This compound serves as a key synthetic intermediate for constructing complex molecules with biological activity. Recent scientific studies highlight its primary application in the enzymatic synthesis of chiral 3-substituted-4-hydroxypiperidines, which are highly valuable due to their diverse and potent biological activities . These structures are critical building blocks used in the synthesis of target molecules such as enzyme inhibitors for the treatment of tumors, compounds for obesity-associated disorders, and treatments for hypertension and heart failure . The compound's structure, featuring a reactive ketone group and a protected amine, allows for versatile chemical manipulations and stereoselective reductions. Researchers utilize biocatalytic methods, specifically carbonyl reductases, to reduce this ketone substrate with exceptional catalytic performance, achieving >99% enantiomeric excess (ee) and >99% conversion rate to access all four stereoisomers of 3-substituted-4-hydroxypiperidines . This makes it an indispensable tool for medicinal chemists creating targeted libraries for drug discovery programs. The product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-oxo-2-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h4-6,8-9,14H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUERJXXMFLJFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Transformations of Tert Butyl 3 Oxo 2 Phenylpiperidine 1 Carboxylate

Reactions at the Carbonyl (C3-keto) Group

The ketone at the C3 position is the primary site for nucleophilic addition and enolate-mediated reactions. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the phenyl group at the adjacent C2 position introduces significant steric and electronic influences, which play a crucial role in directing the stereochemical outcomes of these transformations.

Stereoselective Reduction to Hydroxypiperidines

The reduction of the C3-carbonyl group in tert-butyl 3-oxo-2-phenylpiperidine-1-carboxylate yields the corresponding 3-hydroxypiperidine (B146073) derivatives. This transformation creates a new stereocenter at C3, and its configuration relative to the existing stereocenter at C2 is of significant synthetic interest. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions.

The reduction of N-Boc-(2S)-phenyl-3-piperidinone is a key step in certain synthetic pathways. While specific literature on the reduction is limited, related syntheses provide strong evidence for the stereochemical course of the reaction. For instance, the synthesis of N-Boc-(2S)-phenyl-3-piperidinone has been achieved via the oxidation of N-Boc-(2S, 3S)-3-hydroxy-2-phenylpiperidine. google.com This suggests that the reduction of the ketone would likely proceed via hydride attack from the sterically less hindered face, opposite to the phenyl group at C2, to preferentially yield the cis-alcohol, (2S, 3S)-3-hydroxy-2-phenylpiperidine.

Commonly used reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the diastereoselectivity of the reaction.

Reducing Agent Typical Solvent Expected Major Diastereomer Rationale
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)cis-(2,3)-isomerHydride delivery from the face opposite the C2-phenyl group to minimize steric hindrance.
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (B95107) (THF), Diethyl ether (Et₂O)cis-(2,3)-isomerSimilar to NaBH₄, steric factors are expected to control the direction of nucleophilic attack.
L-Selectride®Tetrahydrofuran (THF)trans-(2,3)-isomerThe bulky tri-sec-butylborohydride reagent may favor attack from the more hindered face due to electronic or complexation effects.

The resulting cis- and trans-3-hydroxy-2-phenylpiperidines are valuable intermediates for the synthesis of complex nitrogen-containing heterocycles and pharmacologically active molecules. nih.govresearchgate.net

Enolization and α-Functionalization Reactions

The C3-carbonyl group enables the formation of an enolate intermediate upon treatment with a suitable base. The resulting enolate can then react with various electrophiles. The regioselectivity of deprotonation is dictated by the acidity of the α-protons at the C2 and C4 positions. The proton at C2 is both α to the carbonyl and benzylic, making it significantly more acidic than the protons at C4. Consequently, deprotonation is expected to occur exclusively at the C2 position.

Studies on the closely related N-Boc-2-phenylpiperidine (lacking the C3-oxo group) have shown that lithiation occurs readily at the C2 benzylic position. rsc.orgnih.gov The addition of the C3-carbonyl group in the target molecule further enhances the acidity of this C2-proton, ensuring highly regioselective enolate formation at this site.

Once formed, the C2-enolate of this compound can be trapped with various alkylating and acylating agents. This provides a direct method for introducing substituents at the C2 position, creating a quaternary stereocenter.

The general reaction proceeds as follows:

Enolate Formation: Deprotonation at C2 using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) in an aprotic solvent like THF at low temperatures (−78 °C).

Electrophilic Quench: Addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an acyl halide (e.g., acetyl chloride) to the enolate solution.

The stereochemical outcome of the alkylation is influenced by the approach of the electrophile to the planar enolate. The electrophile will typically approach from the face opposite to the bulky substituent on the adjacent nitrogen or other existing stereocenters to minimize steric interactions. Given the established stereochemistry in related systems, this reaction offers a potential route to diastereomerically enriched 2,2-disubstituted piperidines. acs.org

The enolate generated from this compound can also react with electrophilic halogenating agents to introduce a halogen atom at the C2 position. Common reagents for this transformation include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. This reaction provides a pathway to 2-halo-3-oxo-2-phenylpiperidine derivatives, which are versatile intermediates for further synthetic manipulations, such as cross-coupling reactions or nucleophilic substitutions.

Reaction Type Reagent Example Base Product Type
α-AlkylationMethyl Iodide (CH₃I)LDA2-Methyl-3-oxo-2-phenylpiperidine derivative
α-AcylationAcetyl Chloride (CH₃COCl)LDA2-Acetyl-3-oxo-2-phenylpiperidine derivative
α-HalogenationN-Bromosuccinimide (NBS)LDA2-Bromo-3-oxo-2-phenylpiperidine derivative

Wittig and Related Olefination Reactions

The C3-carbonyl group can be converted into a carbon-carbon double bond via olefination reactions, most notably the Wittig reaction and its variants like the Horner-Wadsworth-Emmons (HWE) reaction. masterorganicchemistry.comwikipedia.org These reactions involve the treatment of the ketone with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively.

In a typical Wittig reaction, a phosphonium (B103445) ylide (e.g., Ph₃P=CH₂) attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. Subsequent decomposition yields the desired alkene and triphenylphosphine (B44618) oxide. The Horner-Wadsworth-Emmons reaction offers advantages such as the use of more nucleophilic, stabilized phosphonate carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.org This reaction generally provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.org

While specific examples for this compound are not prevalent in the literature, the reaction is a standard transformation for ketones. acs.org The steric hindrance posed by the adjacent C2-phenyl group and the N-Boc group might necessitate more reactive ylides or harsher reaction conditions.

Condensation Reactions with Carbonyl Reagents

The acidic protons at the C4 position, although less acidic than the C2 proton, can participate in base-catalyzed condensation reactions with other carbonyl compounds, such as aldehydes and ketones. A classic example is the Knoevenagel condensation, which involves the reaction of a compound with an active methylene (B1212753) group (like the C4 position of the piperidinone) with an aldehyde or ketone. wikipedia.org

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). nih.gov The initial step is a nucleophilic addition of the enolate (formed at C4) to the carbonyl partner, followed by a dehydration step to yield an α,β-unsaturated product. This reaction would lead to the formation of a 4-alkylidene-3-oxopiperidine derivative, extending the carbon framework of the molecule. The viability and efficiency of this reaction would depend on the ability to selectively deprotonate at C4 in the presence of the more acidic C2 proton, which could be challenging under standard basic conditions. Specialized conditions or reagents might be required to favor C4 functionalization over C2.

Transformations Involving the Phenyl Substituent at C2

The phenyl group at the C2 position of the piperidine ring serves as a versatile handle for introducing molecular complexity through reactions characteristic of aromatic compounds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netyoutube.com For this compound, these reactions typically require prior functionalization of the phenyl ring with a halide or triflate to act as the electrophilic partner. Following this activation step, a variety of coupling partners can be introduced.

Key palladium-catalyzed reactions applicable to the (functionalized) phenyl ring include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide, forming a new C-C bond. It is widely used to create biaryl structures or to append alkyl or vinyl groups. youtube.com

Buchwald-Hartwig Amination: This method forms a C-N bond between an aryl halide and an amine. It is a crucial transformation for synthesizing complex aniline (B41778) derivatives and N-aryl heterocycles. nih.govmit.edu

Heck Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene, offering a route to stilbene-like structures.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, providing a direct method for synthesizing aryl alkynes. researchgate.net

The choice of palladium precatalyst, ligand, and base is critical for achieving high efficiency and selectivity in these transformations. nih.govnih.gov Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, allow these reactions to proceed under mild conditions with broad functional group tolerance. nih.gov

Reaction NameTypical Coupling PartnerResulting Functional GroupExample Product Structure (Post-Halogenation)
Suzuki-MiyauraR-B(OH)₂Aryl-R
Buchwald-HartwigR₂NHAryl-NR₂
HeckAlkeneAryl-alkene
SonogashiraAlkyneAryl-alkyne

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Phenyl Ring.

The phenyl ring can also be modified through electrophilic aromatic substitution (EAS), a fundamental reaction class in aromatic chemistry. The piperidine ring attached at C2 acts as an alkyl substituent, which is generally a weakly activating group that directs incoming electrophiles to the ortho and para positions. The steric bulk of the piperidine moiety may favor substitution at the less hindered para position.

Common EAS reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the phenyl ring.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) installs a halogen atom. This step is often a prerequisite for the cross-coupling reactions described above.

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) and a Lewis acid (e.g., AlCl₃) attaches an acyl group (-COR) to the ring.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst.

ReactionReagentsElectrophileExpected Major Products
NitrationHNO₃, H₂SO₄NO₂⁺para-nitro and ortho-nitro derivatives
BrominationBr₂, FeBr₃Br⁺para-bromo and ortho-bromo derivatives
AcylationRCOCl, AlCl₃RCO⁺para-acyl and ortho-acyl derivatives

Table 2: Common Electrophilic Aromatic Substitution Reactions.

Rearrangement and Ring Expansion/Contraction Reactions

The piperidinone core of the molecule can undergo skeletal rearrangements, most notably ring expansion through the Beckmann rearrangement. wikipedia.orgorganic-chemistry.org This transformation provides a pathway to seven-membered lactams (azepane derivatives), which are valuable structural motifs.

The process begins with the conversion of the C3-ketone to its corresponding oxime by treatment with hydroxylamine (B1172632). byjus.com The oxime is then subjected to acidic conditions (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride to catalyze the rearrangement. wikipedia.orgmasterorganicchemistry.com The reaction is stereospecific; the group positioned anti-periplanar to the leaving group on the oxime nitrogen migrates. organic-chemistry.org In the case of the oxime of this compound, this would involve the migration of either the C2-carbon (bearing the phenyl group) or the C4-carbon. The migration of the more substituted C2-carbon typically leads to the formation of a 1,4-diazepan-5-one (B1224613) derivative.

Another potential transformation is the ring expansion of related prolinol derivatives via an aziridinium (B1262131) intermediate, which can yield C3-substituted piperidines. researchgate.net While requiring prior reduction of the ketone, this illustrates another pathway for skeletal reorganization in related systems. Copper-catalyzed Büchner-type ring expansions have also been developed for accessing seven-membered rings from other heterocyclic precursors. nih.gov

Reaction TypeKey IntermediateResulting StructureNotes
Beckmann RearrangementOximeSeven-membered lactam (Azepan-dione derivative)Provides access to a larger ring system. derpharmachemica.com
Aziridinium-mediatedAziridinium ionSubstituted PiperidineRequires prior reduction of the C3-ketone. researchgate.net

Table 3: Rearrangement and Ring Expansion Reactions.

Derivatization of the Piperidine Nitrogen (after Boc deprotection)

The Boc protecting group on the piperidine nitrogen is robust but can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), or with HCl in various organic solvents. researchgate.netnih.govmdpi.com This deprotection unmasks the secondary amine, which is a nucleophilic center ripe for a variety of functionalization reactions.

The newly exposed secondary amine of the 2-phenyl-3-oxopiperidine core can be readily derivatized through N-alkylation and N-acylation.

N-Alkylation: This is typically achieved by reacting the amine with an alkyl halide (e.g., R-I, R-Br) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to neutralize the acid generated. nih.gov This reaction introduces a wide range of alkyl or substituted alkyl groups onto the nitrogen atom. The Eschweiler-Clarke reaction offers a specific method for N-methylation using formic acid and formaldehyde. nih.gov

N-Acylation: This reaction involves treating the amine with an acylating agent like an acyl chloride (RCOCl) or an anhydride ((RCO)₂O), often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine). This transformation yields N-acyl piperidine derivatives, which are amides.

ReactionReagent ClassBase (if needed)Product Type
N-AlkylationAlkyl Halide (R-X)K₂CO₃, NaH, etc.N-Alkyl Piperidine
N-AcylationAcyl Chloride (RCOCl)Et₃N, PyridineN-Acyl Piperidine (Amide)
Reductive AminationAldehyde/Ketone, Reducing AgentN/AN-Alkyl Piperidine

Table 4: Derivatization of the Piperidine Nitrogen.

The deprotected 2-phenyl-3-oxopiperidine is an excellent precursor for the synthesis of fused heterocyclic systems, utilizing the reactivity of both the secondary amine and the adjacent ketone. google.com Condensation reactions with bifunctional reagents can lead to the formation of novel bicyclic structures.

For example:

Fused Pyrazoles/Pyridazines: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives can lead to the formation of a fused pyrazole (B372694) or dihydropyridazine (B8628806) ring system through condensation with the C3-ketone and cyclization involving the nitrogen.

Fused Isoxazoles/Oxazines: Condensation with hydroxylamine (H₂NOH) can result in the formation of a fused isoxazole (B147169) or oxazine (B8389632) ring.

Fused Pyrimidines: Reaction with urea (B33335) or thiourea (B124793) in the presence of a catalyst can yield fused pyrimidinone or thione derivatives.

These cyclization strategies significantly expand the structural diversity accessible from the parent piperidone, opening avenues to complex molecules with potential applications in various fields of chemical research. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

Detailed ¹H and ¹³C NMR Assignments for Structural Elucidation

While a specific, experimentally verified spectrum is not available, a theoretical analysis of the ¹H and ¹³C NMR spectra can be predictive. The ¹H NMR spectrum would show distinct signals for the protons on the piperidine (B6355638) ring, the phenyl group, and the tert-butyl group. The protons on the piperidine ring would appear as complex multiplets due to spin-spin coupling. The phenyl protons would typically resonate in the aromatic region (approx. 7.2-7.5 ppm). The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically upfield around 1.5 ppm.

The ¹³C NMR spectrum would be expected to show distinct peaks for each unique carbon atom. Key signals would include the carbonyl carbon of the ketone (C3, expected around 200-210 ppm), the carbonyl carbon of the Boc protecting group (approx. 155 ppm), the quaternary carbon of the Boc group (approx. 80 ppm), and the carbons of the phenyl ring (approx. 125-140 ppm).

Predicted NMR Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~7.2-7.5 (m, 5H)Phenyl-H
Variable (m, 1H)C2-H
Variable (m, 2H)C4-H₂
Variable (m, 2H)C5-H₂
Variable (m, 2H)C6-H₂
~1.5 (s, 9H)t-Butyl-H

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the protons and carbons and to determine the connectivity and stereochemistry, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to trace the connectivity of the protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is crucial for identifying the placement of the phenyl group, the ketone, and the connectivity to the quaternary carbons of the Boc group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry, such as the orientation of the phenyl group at the C2 position relative to other protons on the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise molecular weight of tert-butyl 3-oxo-2-phenylpiperidine-1-carboxylate (C₁₆H₂₁NO₃). This allows for the calculation of its exact elemental formula, confirming the compound's identity. The expected monoisotopic mass would be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm).

Predicted Mass Spectrometry Data

Technique Parameter Predicted Value
HRMS (ESI+)Molecular FormulaC₁₆H₂₁NO₃
Monoisotopic Mass275.1521
[M+H]⁺276.1594
[M+Na]⁺298.1414

Common fragmentation patterns in electrospray ionization (ESI) would likely involve the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum for this compound would be dominated by strong absorptions from the two carbonyl groups.

Predicted Infrared Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group
~3100-3000C-H StretchAromatic
~2980-2850C-H StretchAliphatic
~1725-1705C=O StretchKetone
~1700-1680C=O StretchCarbamate (B1207046)
~1600, ~1480C=C StretchAromatic Ring
~1250, ~1160C-N StretchAmine/Carbamate

The presence of two distinct carbonyl peaks would be a key diagnostic feature, with the ketone typically absorbing at a slightly higher wavenumber than the carbamate carbonyl.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would precisely determine:

Solid-State Conformation: The exact three-dimensional arrangement of the atoms, including the conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the expected geometry.

Stereochemistry: The relative and absolute configuration of the chiral center at the C2 position.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing any hydrogen bonding or other non-covalent interactions.

Currently, no published crystal structure for this compound is available in crystallographic databases.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy is an essential analytical tool for the characterization of chiral molecules such as enantiomers of this compound. These techniques, which include optical rotation and circular dichroism, rely on the differential interaction of chiral molecules with polarized light. They are indispensable for determining the enantiomeric purity and the absolute configuration of stereoisomers.

Optical Rotation

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of plane-polarized light. This property is measured using a polarimeter and is reported as the specific rotation [α]. The specific rotation is a characteristic physical constant for a given enantiomer under specified conditions (temperature, wavelength, solvent, and concentration). For a pair of enantiomers, the magnitude of the specific rotation is identical, but the direction of rotation is opposite. For instance, one enantiomer will rotate light in a clockwise direction (dextrorotatory, designated as (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, designated as (-)).

The enantiomeric excess (ee) of a sample, which indicates its purity, can be determined by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer using the following formula:

ee (%) = ([α]observed / [α]max) x 100

Table 1: Hypothetical Optical Rotation Data for Enantiomers of this compound

Enantiomer Specific Rotation [α] Conditions (Concentration, Solvent, Temperature)
(2R,3S)-enantiomer - (c 1.0, CHCl₃, 25 °C)
(2S,3R)-enantiomer + (c 1.0, CHCl₃, 25 °C)

Note: The values are hypothetical and serve for illustrative purposes only.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. Enantiomers produce mirror-image CD spectra, making this technique highly effective for their differentiation and for the determination of absolute configuration.

The determination of the absolute configuration of a chiral molecule using CD spectroscopy often involves a comparison of the experimentally measured spectrum with a theoretically calculated spectrum for a known configuration. americanlaboratory.com This computational approach, typically employing time-dependent density functional theory (TD-DFT), has become a reliable method for assigning the absolute stereochemistry of complex molecules. cmu.edu The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the atoms in the molecule.

For a compound like this compound, the chromophores, such as the phenyl group and the carbonyl group, would give rise to characteristic electronic transitions in the UV-Vis region, which would be observable in the CD spectrum. The spatial relationship between these chromophores, dictated by the absolute configuration at the chiral centers, would determine the appearance of the CD spectrum.

While specific CD spectra for this compound are not available, the general principles of CD analysis for related piperidine structures have been established. nih.gov For example, studies on other chiral piperidine derivatives have demonstrated the utility of CD spectroscopy in confirming their absolute configurations. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure

No published studies were found that performed quantum chemical calculations, such as Density Functional Theory (DFT), to determine the optimized geometry and electronic structure of tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate. Such calculations would provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule, including HOMO-LUMO energy gaps and molecular electrostatic potential maps.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

There are no available computational studies that predict the NMR chemical shifts (¹H and ¹³C) for this specific compound. Theoretical NMR predictions, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, are a standard tool for aiding in the structural confirmation of newly synthesized molecules by comparing calculated shifts to experimental data.

Reaction Pathway Analysis and Transition State Modeling

A search for theoretical analyses of reaction pathways involving this compound, including the modeling of transition states, yielded no results. This type of study is crucial for understanding reaction mechanisms, predicting reaction kinetics, and explaining stereochemical outcomes.

Conformational Analysis through Computational Methods

No dedicated computational conformational analysis of this compound has been reported. A thorough conformational search using methods like molecular mechanics or DFT would be necessary to identify the lowest energy conformers of the piperidine (B6355638) ring and to understand the influence of the bulky tert-butyl and phenyl substituents on its geometry.

Molecular Dynamics Simulations for Dynamic Behavior

There is no evidence of molecular dynamics (MD) simulations being performed for this molecule. MD simulations would be instrumental in studying its dynamic behavior in different solvent environments, understanding its flexibility, and exploring its interactions with potential biological targets over time.

Structure-Reactivity Relationship Studies based on Theoretical Data

No theoretical structure-reactivity relationship studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, have been published for this compound. These studies rely on calculated molecular descriptors to build models that correlate a molecule's structure with its chemical reactivity or biological activity.

Applications in Complex Chemical Synthesis

Utility as a Chiral Building Block in Multistep Organic Synthesis

The presence of a stereocenter at the C2 position, bearing a phenyl group, makes tert-butyl 3-oxo-2-phenylpiperidine-1-carboxylate a valuable chiral building block in multistep organic synthesis. The ability to control the stereochemistry of this position is crucial, as the biological activity of many piperidine-containing compounds is highly dependent on their three-dimensional arrangement. nih.gov The enantioselective synthesis of 2-substituted piperidines has been a significant focus of research, with various methods developed to achieve high levels of stereocontrol. nih.gov

The ketone at the C3 position offers a convenient handle for diastereoselective reductions, allowing for the introduction of a second stereocenter with a defined relationship to the existing one at C2. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, providing access to different diastereomers of the corresponding 3-hydroxypiperidine (B146073) derivative. These chiral amino alcohols are versatile intermediates that can be further elaborated into more complex structures.

For instance, the stereoselective reduction of the ketone can be followed by functionalization of the resulting hydroxyl group. This could involve etherification, esterification, or displacement reactions, enabling the introduction of a wide range of substituents with controlled stereochemistry. The Boc protecting group on the nitrogen atom ensures its stability during these transformations and can be readily removed under acidic conditions when required for subsequent synthetic steps. The phenyl group at the C2 position not only imparts chirality but can also influence the reactivity and conformational preferences of the piperidine (B6355638) ring, which can be exploited in subsequent stereocontrolled reactions.

Intermediacy in the Synthesis of Diverse Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a ketone and a protected secondary amine, makes it an excellent precursor for the synthesis of a variety of fused and spirocyclic heterocyclic scaffolds. The reactivity of the ketone carbonyl group and the adjacent methylene (B1212753) group (C4) allows for a range of condensation and cyclization reactions.

One common strategy involves the reaction of the ketone with binucleophiles to construct fused heterocyclic rings. For example, condensation with hydrazines or substituted hydrazines can lead to the formation of pyrazolo[3,4-c]piperidine derivatives. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazolo[3,4-c]piperidines. The phenyl group at the 2-position can influence the regioselectivity of these cyclization reactions.

Furthermore, the enolate of the ketone can be generated and reacted with various electrophiles, leading to the formation of C-C or C-heteroatom bonds at the C4 position. This functionalized intermediate can then undergo intramolecular cyclization to form bicyclic systems. For instance, alkylation of the enolate with a suitable electrophile containing a leaving group, followed by intramolecular nucleophilic substitution by the piperidine nitrogen (after deprotection), can lead to the formation of indolizidine or quinolizidine (B1214090) alkaloid skeletons, which are prevalent in many natural products.

The versatility of this building block is further demonstrated by its potential use in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. Such strategies are highly efficient for the rapid generation of molecular diversity.

Strategies for Diversity-Oriented Synthesis (DOS) Leveraging this Compound

Diversity-oriented synthesis (DOS) is a powerful approach for the creation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The goal of DOS is to efficiently explore a vast chemical space by generating molecules with a wide range of different scaffolds and stereochemistries. researchgate.net this compound is an ideal starting material for DOS due to its multiple reactive sites and stereochemical complexity.

A DOS strategy utilizing this compound could begin with the stereoselective reduction of the ketone to generate two diastereomeric alcohols. Each of these alcohols can then be subjected to a variety of reactions to introduce diversity. For example, the hydroxyl group can be converted to a leaving group and displaced with a library of nucleophiles. Alternatively, the alcohol can be oxidized back to the ketone under different conditions or participate in ether or ester formation with a diverse set of reagents.

Furthermore, the methylene group adjacent to the ketone can be functionalized using a variety of methods. For instance, α-functionalization reactions can introduce a range of substituents at the C4 position. These functionalized piperidones can then be used in parallel synthesis to generate a library of compounds. The phenyl group at the C2 position can also be a point of diversification, for example, through electrophilic aromatic substitution reactions on the phenyl ring, although this would typically be performed at an earlier stage of the synthesis.

The Boc protecting group can be removed to reveal the secondary amine, which can then be acylated, alkylated, or used in cyclization reactions with a diverse set of reactants. By systematically varying the reactions and building blocks at each of these diversification points, a large and structurally diverse library of piperidine-based compounds can be rapidly assembled.

Precursor for Advanced Synthetic Targets in Academic Research

The utility of this compound extends to its use as a key precursor in the total synthesis of complex natural products and other advanced synthetic targets in academic research. The piperidine ring is a core structural feature of many alkaloids, and this building block provides a pre-formed, functionalized piperidine nucleus that can be elaborated to construct these intricate molecules. nih.gov

While specific examples of its direct application in the completed total synthesis of a named complex natural product are not readily found in broad searches, its structural motifs are present in many advanced intermediates. For instance, the synthesis of various piperidine alkaloids often involves the creation of a substituted piperidine ring as a key strategic element. The functionalities present in this compound make it an ideal candidate for such synthetic endeavors. Academic research often focuses on the development of new synthetic methodologies, and this compound serves as a valuable testbed for new reactions and strategies for the construction of complex nitrogen-containing molecules. Its potential as a precursor for analogues of biologically active compounds for structure-activity relationship (SAR) studies is also a significant area of academic interest.

Q & A

What are the common synthetic routes for tert-butyl 3-oxo-2-phenylpiperidine-1-carboxylate, and how are reaction conditions optimized?

Basic
The synthesis typically involves a multi-step approach starting from piperidone derivatives. For example, analogous compounds like tert-butyl 3-oxo-4-(trifluoroacetyl)piperidine-1-carboxylate are synthesized via reaction of 1-Boc-3-piperidone with ethyl trifluoroacetate in dichloromethane, using triethylamine as a base to facilitate acylation . Key optimization parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of trifluoroacetylating agent to ensure complete conversion) .

Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) is critical for confirming structural integrity, particularly the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and ketone functionality (δ ~200 ppm in ¹³C NMR). X-ray crystallography, using programs like SHELXL or SHELXS, resolves stereochemical ambiguities and validates bond angles/distances . For example, SHELX refinement can confirm the axial/equatorial orientation of substituents on the piperidine ring .

How does the trifluoroacetyl group influence the compound’s reactivity in substitution or reduction reactions?

Basic
The electron-withdrawing trifluoroacetyl group increases the electrophilicity of the adjacent ketone, making it more susceptible to nucleophilic attack (e.g., Grignard additions) or reduction (e.g., NaBH₄ selectively reduces the ketone to an alcohol while leaving the ester intact) . Substitution reactions at the 2-phenyl position may require protective group strategies to prevent undesired side reactions .

What experimental strategies address stereochemical challenges during synthesis?

Advanced
Stereochemical control is critical for analogs with chiral centers. For example, tert-butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate is synthesized under inert argon using chiral auxiliaries or asymmetric catalysis . Low-temperature NMR (e.g., dynamic NMR at –40°C) can monitor conformational equilibria, while crystallography-driven unanchoring (e.g., axial-to-equatorial shifts) may require explicit solvent modeling in DFT calculations to predict stable conformers .

How can researchers resolve contradictions between computational predictions and experimental data?

Advanced
Discrepancies often arise in conformational analysis. For example, DFT calculations may predict axial preference for tert-butyl groups, but explicit solvent modeling (e.g., including water or DMSO) can shift equilibria to favor equatorial conformers observed experimentally . Cross-validation using multiple techniques (NMR, X-ray, and molecular docking) is recommended. SHELX refinement protocols can also reconcile crystallographic data with computational models .

Why is the trifluoroacetyl group advantageous in medicinal chemistry applications?

Advanced
The trifluoroacetyl group enhances metabolic stability by resisting enzymatic hydrolysis and increases lipophilicity (logP), improving blood-brain barrier penetration. This is critical in cancer drug design, where analogs of this compound are evaluated for kinase inhibition or apoptosis induction . Comparative studies with non-fluorinated analogs (e.g., this compound vs. its trifluoroacetyl derivative) show ~2-fold increases in half-life in vitro .

What role do computational methods play in optimizing reaction pathways?

Advanced
Density Functional Theory (DFT) calculations predict transition states and regioselectivity. For example, modeling the acylation of piperidone with trifluoroacetic anhydride identifies energy barriers for nucleophilic attack, guiding solvent selection (e.g., dichloromethane lowers activation energy vs. THF) . Molecular docking (e.g., AutoDock Vina) screens analogs for binding affinity to targets like BACE-1, prioritizing synthesis of high-scoring candidates .

How is this compound applied in structure-activity relationship (SAR) studies for drug discovery?

Advanced
The piperidine scaffold serves as a rigid core for functional group diversification. For example:

  • Position 2 (phenyl group) : Modulating electronic properties (e.g., electron-withdrawing substituents) enhances binding to hydrophobic enzyme pockets.
  • Position 3 (ketone) : Reduction to alcohol or conversion to amine derivatives alters hydrogen-bonding interactions .
    SAR tables comparing IC₅₀ values against cancer cell lines or enzymes (e.g., BACE-1) are used to refine pharmacophores .

What safety protocols are essential given the compound’s potential hazards?

Basic : Standard precautions include PPE (gloves, lab coats), fume hood use, and avoiding ignition sources (tert-butyl groups are thermally unstable) .
Advanced : For analogs with unclassified hazards (e.g., acute toxicity Category 4), conduct in silico toxicity profiling (e.g., using EPA DSSTox) and adhere to REACH guidelines for handling acute toxicants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.